2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(furan-2-yl)methyl]acetamide
Description
This compound features a thiazolo[4,5-d]pyridazin core substituted with two furan moieties: one at the 7-position of the heterocycle and another via a methylacetamide linker. Its molecular formula is C₂₀H₁₆N₄O₄S, with an average molecular mass of 408.43 g/mol (calculated from analogous structures in and ). The thiazolo[4,5-d]pyridazin scaffold is notable for its fused bicyclic system, combining a thiazole ring with a pyridazine moiety, which is often associated with diverse bioactivities, including anti-inflammatory and enzyme inhibitory properties . The dual furan substituents likely enhance electron-rich aromatic interactions in biological systems, while the acetamide linker provides structural flexibility for target binding .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-10-19-15-16(26-10)14(12-5-3-7-25-12)20-21(17(15)23)9-13(22)18-8-11-4-2-6-24-11/h2-7H,8-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIDLMGEWCTTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F2347-1044, also known as IMM-1-104, is a novel dual-MEK inhibitor. Its primary targets are MEK1 and MEK2, which are key components in the MAPK/ERK pathway. This pathway is often activated inappropriately due to mutations in RAS or RAF, leading to oncogenic events in human cancer.
Mode of Action
F2347-1044 is designed to disrupt the phosphorylation of MEK, thereby preventing the activation of ERK1 and ERK2. This dual-MEK mechanism resists RAF activation of MEK. The compound’s short drug half-life allows for chronic dosing while maintaining a near-zero drug trough, which improves tolerability.
Biochemical Pathways
The compound primarily affects the MAPK/ERK pathway. By inhibiting MEK1 and MEK2, F2347-1044 prevents the downstream activation of ERK1 and ERK2. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Pharmacokinetics
It is known that the compound has a short plasma half-life, which allows for chronic dosing while maintaining a near-zero drug trough. This characteristic may contribute to its improved tolerability compared to first-generation MEK inhibitors.
Result of Action
F2347-1044 has demonstrated broad antitumor activity and high tolerability across RAS and RAF mutant tumors in vivo. It reduces both ERK and MEK phosphorylation in RAS mutant tumor cells. In vivo tumor pharmacology studies have achieved tumor stasis with regressions observed in certain models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural similarities with the target molecule, differing primarily in heterocyclic cores, substituents, or linker groups:
Pharmacological and Physicochemical Comparisons
- Anti-Exudative Activity: Derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrated 50–70% inhibition of inflammation in rodent models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . This suggests that furan-containing acetamides may exhibit promising anti-inflammatory properties, though the target compound’s activity remains untested.
- Similarly, the 4-fluorophenyl group in ’s compound may enhance lipophilicity and CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
